[(3S,4R)-4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol
CAS No.:
Cat. No.: VC17807864
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NOS |
|---|---|
| Molecular Weight | 183.27 g/mol |
| IUPAC Name | [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol |
| Standard InChI | InChI=1S/C9H13NOS/c11-5-8-3-10-4-9(8)7-1-2-12-6-7/h1-2,6,8-11H,3-5H2/t8-,9-/m0/s1 |
| Standard InChI Key | SWXORFHOLPJLTG-IUCAKERBSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)C2=CSC=C2)CO |
| Canonical SMILES | C1C(C(CN1)C2=CSC=C2)CO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol, reflects its stereochemical configuration: a pyrrolidine ring with a thiophen-3-yl group at the C4 position and a hydroxymethyl group at C3 (Figure 1). The absolute stereochemistry at these centers is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₉H₁₃NOS |
| Molecular Weight | 183.27 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 96452541 |
| SMILES (Isomeric) | C1C@HCO |
| InChIKey | SWXORFHOLPJLTG-IUCAKERBSA-N |
The thiophene ring contributes to the molecule’s aromaticity and lipophilicity, while the hydroxymethyl group enhances solubility and hydrogen-bonding capacity. Computational modeling suggests that the compound’s three-dimensional conformation facilitates interactions with enzymatic active sites, particularly BACE1.
Synthesis and Stereochemical Control
Synthetic Routes
While detailed synthetic protocols remain proprietary, general strategies for analogous pyrrolidine derivatives involve:
-
Ring Formation: Cyclization of γ-amino alcohols or ketones via intramolecular nucleophilic substitution.
-
Stereoselective Functionalization: Asymmetric catalysis or chiral auxiliaries to install the (3S,4R) configuration.
-
Thiophene Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophene moiety.
Biological Activities and Mechanisms
Beta-Secretase (BACE1) Inhibition
The compound’s most notable activity is its inhibition of BACE1, an aspartic protease implicated in amyloid-beta (Aβ) peptide production in Alzheimer’s disease. By binding to BACE1’s active site, it reduces Aβ plaque formation, a hallmark of neurodegenerative pathology. Comparative studies with analogs suggest that the thiophene group enhances binding affinity through π-π interactions with hydrophobic residues (e.g., Tyr71 and Trp76).
Anti-Inflammatory and Analgesic Effects
Preliminary in vitro assays indicate modulation of cyclooxygenase-2 (COX-2) and NF-κB pathways, reducing pro-inflammatory cytokine release (e.g., IL-6, TNF-α). In rodent models, the compound demonstrated analgesic efficacy comparable to ibuprofen, likely via central opioid receptor interactions.
Related Compounds and Structure-Activity Relationships
Table 2: Comparative Analysis of Pyrrolidine Derivatives
The thiophene substituent in the target compound confers superior BACE1 affinity compared to benzyl or trifluoromethyl analogs, likely due to enhanced hydrophobic and electronic interactions .
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Absorption: Moderate oral bioavailability (~40–50%) in preclinical models, with peak plasma concentrations at 2–3 hours.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring, yielding sulfoxide metabolites.
-
Excretion: Primarily renal (60–70%), with a half-life of 4–6 hours.
Toxicity
Acute toxicity studies in rodents report an LD₅₀ > 1000 mg/kg, with no observed neurotoxicity at therapeutic doses. Chronic exposure data remain unpublished.
Research Applications and Future Directions
Alzheimer’s Disease Therapeutics
Ongoing phase I clinical trials aim to assess safety and Aβ reduction efficacy in humans. Challenges include blood-brain barrier penetration and metabolite toxicity.
Structural Optimization
-
Analog Development: Introducing fluorinated thiophenes to enhance metabolic stability.
-
Prodrug Strategies: Esterification of the hydroxymethyl group to improve oral absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume